molecular formula C12H10OS B11761464 4-(1-Benzothiophen-3-yl)but-3-en-2-one

4-(1-Benzothiophen-3-yl)but-3-en-2-one

Cat. No.: B11761464
M. Wt: 202.27 g/mol
InChI Key: BVSIPOAYWAJGGP-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-3-yl)but-3-en-2-one is an organic compound with the molecular formula C12H10OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-3-yl)but-3-en-2-one typically involves the reaction of 1-benzothiophene-3-carbaldehyde with an appropriate enone under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with an enone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-3-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), solvents like dichloromethane or chloroform.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

4-(1-Benzothiophen-3-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antioxidant properties may help in reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzothiophen-2-yl)but-3-en-2-one
  • 4-(2-Thienyl)but-3-en-2-one
  • 1-(1-Benzothiophen-4-yl)piperazine hydrochloride

Uniqueness

4-(1-Benzothiophen-3-yl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSIPOAYWAJGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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